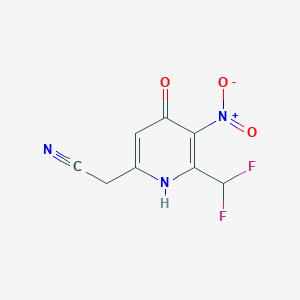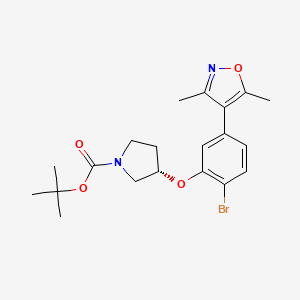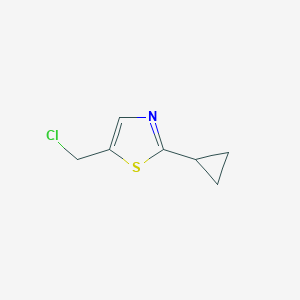
2-(Difluoromethyl)-4-hydroxy-3-nitropyridine-6-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluorometil)-4-hidroxi-3-nitropiridina-6-acetonitrilo es un compuesto químico que presenta un anillo de piridina sustituido con un grupo difluorometil, un grupo hidroxilo, un grupo nitro y un grupo acetonitrilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(Difluorometil)-4-hidroxi-3-nitropiridina-6-acetonitrilo normalmente implica múltiples pasos, comenzando con precursores disponibles comercialmenteEstas reacciones se pueden llevar a cabo utilizando varios reactivos como precursores de difluorocarbeno o haluros de difluorometil en condiciones específicas .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que aseguren un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia del proceso de producción. Además, la elección de solventes y catalizadores juega un papel crucial en la ampliación de la síntesis para aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Difluorometil)-4-hidroxi-3-nitropiridina-6-acetonitrilo experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones adecuadas.
Sustitución: El grupo difluorometil puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como el gas hidrógeno con un catalizador de paladio o polvo de hierro en condiciones ácidas.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas, mientras que la reducción del grupo nitro da como resultado la formación de aminas .
Aplicaciones Científicas De Investigación
2-(Difluorometil)-4-hidroxi-3-nitropiridina-6-acetonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudian los derivados del compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas
Mecanismo De Acción
El mecanismo de acción de 2-(Difluorometil)-4-hidroxi-3-nitropiridina-6-acetonitrilo implica su interacción con objetivos moleculares específicos. El grupo difluorometil puede aumentar la lipofilicidad y la estabilidad metabólica del compuesto, lo que le permite interactuar eficazmente con las membranas biológicas y las enzimas. El grupo nitro puede participar en reacciones redox, influyendo en la actividad biológica del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(Difluorometil)-4-hidroxi-3-nitropiridina-6-carboxamida
- 2-(Difluorometil)-4-hidroxi-3-nitropiridina-6-éster metílico
- 2-(Difluorometil)-4-hidroxi-3-nitropiridina-6-éster etílico
Singularidad
2-(Difluorometil)-4-hidroxi-3-nitropiridina-6-acetonitrilo es único debido a la presencia del grupo acetonitrilo, que puede participar en varias reacciones químicas, mejorando su versatilidad como intermedio sintético. Además, la combinación de los grupos difluorometil y nitro confiere propiedades fisicoquímicas distintas que lo diferencian de compuestos similares .
Propiedades
Fórmula molecular |
C8H5F2N3O3 |
|---|---|
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
2-[6-(difluoromethyl)-5-nitro-4-oxo-1H-pyridin-2-yl]acetonitrile |
InChI |
InChI=1S/C8H5F2N3O3/c9-8(10)6-7(13(15)16)5(14)3-4(12-6)1-2-11/h3,8H,1H2,(H,12,14) |
Clave InChI |
VEXUCVJLBOSQID-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=C(C1=O)[N+](=O)[O-])C(F)F)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11781289.png)
![4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid](/img/structure/B11781290.png)

![5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11781301.png)

![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)

![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)

![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)
![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)

